Superior Biochemical Control in Refractory Acromegaly: Phase 3 Head-to-Head Data (PAOLA Trial)
In the pivotal, multicenter, randomized, Phase 3 PAOLA trial, pasireotide LAR demonstrated superior biochemical control compared to continued treatment with octreotide LAR or lanreotide Autogel in patients with inadequately controlled acromegaly. After 24 weeks, 15.4% (10/65) of patients in the pasireotide 40 mg group and 20.0% (13/65) in the 60 mg group achieved biochemical control (defined as mean GH < 2.5 μg/L and normalized IGF-1). In contrast, 0% (0/68) of patients in the active control group met this primary endpoint [1].
| Evidence Dimension | Biochemical Control Rate at 24 Weeks |
|---|---|
| Target Compound Data | 15.4% (pasireotide LAR 40 mg) and 20.0% (pasireotide LAR 60 mg) |
| Comparator Or Baseline | 0% for octreotide LAR or lanreotide Autogel |
| Quantified Difference | Absolute difference of 15.4% (P=0.0006) for 40 mg and 20.0% (P<0.0001) for 60 mg |
| Conditions | Phase 3 trial in 198 acromegaly patients inadequately controlled (mean GH >2.5 μg/L, IGF-1 >1.3x ULN) on first-generation somatostatin analogs. |
Why This Matters
This head-to-head trial data provides definitive, quantitative proof of pasireotide's superior efficacy in a patient population where standard-of-care first-generation analogs have failed, making it the evidence-based choice for procurement in refractory acromegaly.
- [1] Gadelha MR, Bronstein MD, Brue T, et al. Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial. Lancet Diabetes Endocrinol. 2014;2(11):875-884. PMID: 25260838. View Source
